2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid
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Overview
Description
2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid is a complex organic compound with the molecular formula C17H17NO3 This compound features a phenyl group attached to an acetic acid moiety, with a methylated amide group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid typically involves multiple steps, starting with the reaction of phenylacetic acid with methylamine to form N-methyl-2-phenylacetamide. This intermediate is then coupled with 4-aminophenylacetic acid under specific conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: : Electrophilic aromatic substitution reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Amines or alcohols.
Substitution: : Halogenated derivatives or nitro compounds.
Scientific Research Applications
2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies.
Industry: : Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid is similar to other phenylacetic acid derivatives, such as:
Phenylacetic acid: : The parent compound without the amide group.
N-methyl-2-phenylacetamide: : The intermediate in its synthesis.
4-aminophenylacetic acid: : A precursor in its synthesis.
These compounds share structural similarities but differ in their functional groups and potential applications. The presence of the amide group in this compound gives it unique chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-[4-[methyl-(2-phenylacetyl)amino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18(16(19)11-13-5-3-2-4-6-13)15-9-7-14(8-10-15)12-17(20)21/h2-10H,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOZVBLKWOITFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)CC(=O)O)C(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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